molecular formula C8H11NO B3178486 2-(Methoxymethyl)-6-methylpyridine CAS No. 59303-12-7

2-(Methoxymethyl)-6-methylpyridine

Cat. No. B3178486
CAS RN: 59303-12-7
M. Wt: 137.18 g/mol
InChI Key: TZXCNVCUQLKGGQ-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its molecular formula, structure, and common names. It may also include information about its appearance or state (solid, liquid, gas) at room temperature.



Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It often includes the starting materials, reaction conditions, catalysts, and the yield of the reaction.



Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reagents, products, and mechanisms of these reactions.



Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

Tautomerism and Complex Formation

2-(Methoxymethyl)-6-methylpyridine demonstrates interesting chemical behavior, such as tautomerism and complex formation with various metals. The condensation product of this compound with salicylaldehyde exhibits a tautomeric conversion to the enolimine form of the Schiff base. This transformation is influenced by the solvent and results in the formation of complexes with metals like Cu(II) and Ni(II) (Cimerman & Štefanac, 1985).

Synthesis and Reactions

This compound is also involved in various synthesis processes. For example, it is used in the nucleophilic substitution of chlorine atoms to produce 2(1H)-pyridinethiones. These thiones are further alkylated to form S-alkyl derivatives, leading to the creation of new compounds such as 3-aminothieno[2,3-b]-pyridines (Kaigorodova et al., 1999).

X-ray and Spectroscopic Analysis

The compound 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, derived from 2-(Methoxymethyl)-6-methylpyridine, has been analyzed using X-ray and spectroscopic methods. This study contributes to understanding the structural features and optical properties of such compounds, which is crucial for their application in various fields (Jukić et al., 2010).

Coordination Chemistry

2-Pyridone derivatives, closely related to 2-(Methoxymethyl)-6-methylpyridine, are significant in coordination chemistry. They are primarily used as bridging ligands in the synthesis of dimeric and polymetallic complexes, contributing to the understanding of metal-metal bonding (Rawson & Winpenny, 1995).

Antipyridoxine Activity

Interestingly, derivatives of 2-(Methoxymethyl)-6-methylpyridine have shown antipyridoxine activity, which can impact vitamin B6 metabolism. This aspect is explored in nutritional and biochemical research (Ott, 1947).

Pyridine Stability in Reservoir Conditions

Studies on pyridine derivatives, including those related to 2-(Methoxymethyl)-6-methylpyridine, provide insights into their stability and interactions under reservoir conditions, essential for applications in oil field tracers (Silva et al., 2021).

Medicinal Chemistry

In medicinal chemistry, certain derivatives exhibit potent antagonistic properties, such as the alpha(v)beta(3) receptor antagonist, which has significant implications in the treatment of diseases like osteoporosis (Hutchinson et al., 2003).

Safety And Hazards

This involves understanding the risks associated with handling the compound. It includes toxicity information, safety precautions, and first aid measures.


Future Directions

This involves speculating on potential future research directions. It could include potential applications, modifications to improve its properties, or new reactions it could be used in.


For a specific compound, you would need to consult the relevant scientific literature. Please note that not all compounds will have information available in all these categories. If you have a different compound or a more specific question about this one, feel free to ask!


properties

IUPAC Name

2-(methoxymethyl)-6-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-7-4-3-5-8(9-7)6-10-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXCNVCUQLKGGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60291513
Record name 2-(methoxymethyl)-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60291513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methoxymethyl)-6-methylpyridine

CAS RN

59303-12-7
Record name NSC76084
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76084
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(methoxymethyl)-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60291513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHOXYMETHYL-6-METHYLPYRIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JA Maga - Journal of Agricultural and Food Chemistry, 1981 - ACS Publications
Numerous types of heterocyclic compounds have been associated with the flavor properties of food. However, one such class that has received comparatively little at-tention is the …
Number of citations: 92 pubs.acs.org
GB Arhancet, SS Woodard, K Iyanar… - Journal of medicinal …, 2010 - ACS Publications
A new 1,4-dihydropyridine 5a, containing a cyano group at the C3 position, was recently reported to possess excellent mineralocorticoid receptor (MR) antagonist in vitro potency and …
Number of citations: 45 pubs.acs.org

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